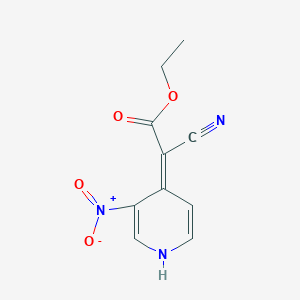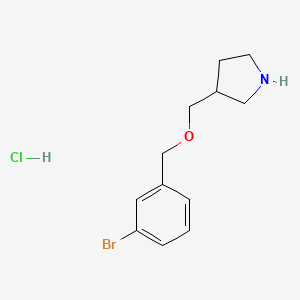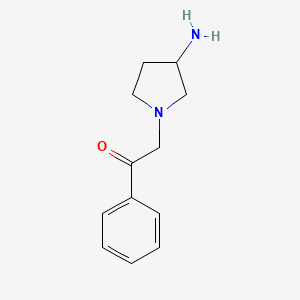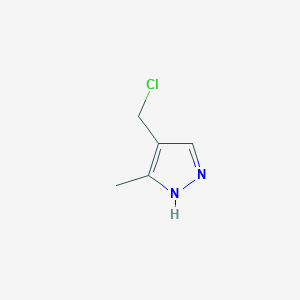
3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile
描述
3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, a nitro group, and an acrylonitrile moiety attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile typically involves multiple steps. One common approach is the nitration of 4-hydroxypyridine to produce 4-hydroxy-3-nitropyridine. This intermediate can then be treated with phosphorus pentachloride (PCl5) followed by ethanol to introduce the ethoxy group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents may be employed to optimize the synthesis process.
化学反应分析
Types of Reactions: 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Research in biology may explore the biological activity of this compound, potentially as a precursor for bioactive molecules or as a tool in biochemical studies.
Medicine: In the field of medicine, 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile could be investigated for its therapeutic potential. Its unique structure may offer new avenues for drug development.
Industry: Industrially, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism by which 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile exerts its effects depends on its molecular targets and pathways. The presence of the nitro group suggests potential interactions with biological systems, possibly involving redox reactions or binding to specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms.
相似化合物的比较
4-Hydroxy-3-nitropyridine
3-Nitro-2,4-pyridinediol
3-Ethoxy-2-(3-nitropyridin-4-yl)acrylonitrile
Uniqueness: 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile stands out due to its combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
This compound's multifaceted nature makes it a subject of ongoing research and potential applications across various scientific disciplines. Further studies will continue to uncover its full potential and utility.
属性
IUPAC Name |
ethyl (2Z)-2-cyano-2-(3-nitro-1H-pyridin-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)8(5-11)7-3-4-12-6-9(7)13(15)16/h3-4,6,12H,2H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKIOCSRXXQCNY-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CNC=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C=CNC=C1[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)
![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)





![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)
![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)


![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)

